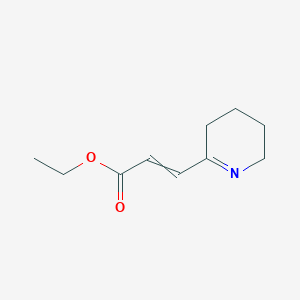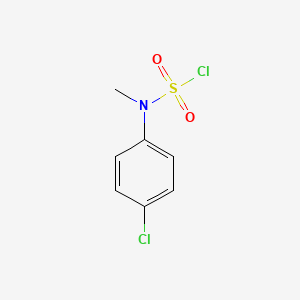
(4-Chlorophenyl)methylsulfamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a white to off-white powder that is sensitive to moisture . This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Chlorophenyl)methylsulfamyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzyl chloride with sodium sulfite, followed by oxidation with manganese dioxide . Another method involves the reaction of 4-chlorobenzyl chloride with sodium thiosulfate, followed by oxidation with hydrogen peroxide .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the same basic reactions as in laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chlorophenyl)methylsulfamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfone derivatives.
Reduction Reactions: It can be reduced to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfone Derivatives: Formed from oxidation reactions.
Sulfide Derivatives: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)methylsulfamyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the development of drugs, particularly those targeting bacterial infections and cancer.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)methylsulfamyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also modify proteins by reacting with amino acid residues, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)methanesulfonyl chloride
- (4-Chlorophenyl)methylsulfone
- (4-Chlorophenyl)methylsulfide
Uniqueness
(4-Chlorophenyl)methylsulfamyl chloride is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity with nucleophiles and its ability to form stable sulfonamide derivatives distinguish it from other similar compounds .
Propiedades
Número CAS |
868622-96-2 |
|---|---|
Fórmula molecular |
C7H7Cl2NO2S |
Peso molecular |
240.11 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-N-methylsulfamoyl chloride |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10(13(9,11)12)7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clave InChI |
QWJYHEJXSQDOEE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B15161557.png)
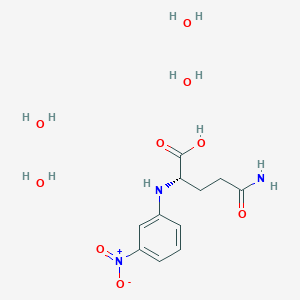
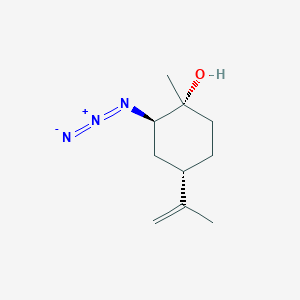


![2-[1-(Naphthalen-2-yl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B15161587.png)
![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)
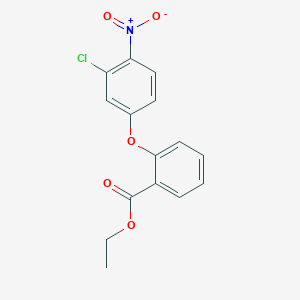
![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)

